K-Ras ligand-Linker Conjugate 3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

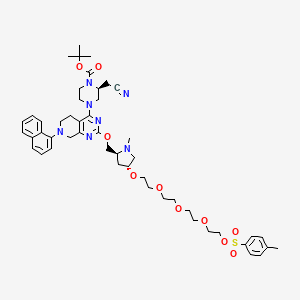

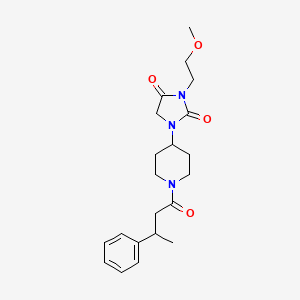

“K-Ras ligand-Linker Conjugate 3” (also known as Compound 001371) is a compound that incorporates a ligand for FAK (a KRas recruiting moiety), and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . It can be extensively used for PROTAC-mediated protein degradation .

Synthesis Analysis

The synthesis of “K-Ras ligand-Linker Conjugate 3” involves the incorporation of a ligand for K-Ras recruiting moiety, and a PROTAC linker . This approach is applicable to two distinct Ras ligand scaffolds .

Molecular Structure Analysis

The molecular structure of “K-Ras ligand-Linker Conjugate 3” includes a ligand for K-Ras recruiting moiety, and a PROTAC linker . The molecular weight of the compound is 944.15, and its formula is C49H65N7O10S .

Physical And Chemical Properties Analysis

The physical and chemical properties of “K-Ras ligand-Linker Conjugate 3” include a molecular weight of 944.15 and a formula of C49H65N7O10S . The compound appears as an off-white to light yellow solid .

科学的研究の応用

Targeted Protein Degradation (PROTACs)

K-Ras ligand-Linker Conjugate 3 is part of the exciting field of PROTACs (PROteolysis TArgeting Chimeras). These molecules consist of two different ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other binds to the specific target protein (in this case, K-Ras). PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. Specifically, K-Ras ligand-Linker Conjugate 3 can be used in the synthesis of PROTAC K-Ras Degrader-1 (HY-129523), a potent K-Ras degrader that exhibits ≥70% degradation efficacy in SW1573 cells .

作用機序

Target of Action

The primary target of K-Ras ligand-Linker Conjugate 3 is the K-Ras protein . K-Ras is a protein that plays a crucial role in cell signaling pathways, controlling cell growth and differentiation .

Mode of Action

K-Ras ligand-Linker Conjugate 3 incorporates a ligand for K-Ras recruiting moiety, and a PROTAC linker . This compound recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The interaction between K-Ras ligand-Linker Conjugate 3 and its targets leads to the formation of a complex that can degrade the K-Ras protein .

Biochemical Pathways

The biochemical pathway affected by K-Ras ligand-Linker Conjugate 3 is the ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By recruiting E3 ligases, K-Ras ligand-Linker Conjugate 3 can selectively degrade target proteins . The downstream effect of this is the disruption of cell signaling pathways controlled by the K-Ras protein .

Pharmacokinetics

The compound is soluble in dmso , which may impact its bioavailability

Result of Action

The molecular effect of K-Ras ligand-Linker Conjugate 3’s action is the degradation of the K-Ras protein . This results in the disruption of cell signaling pathways controlled by K-Ras . At the cellular level, K-Ras ligand-Linker Conjugate 3 exhibits a degradation efficacy of over 70% in SW1573 cells .

Action Environment

It is known that the compound is stable at room temperature in the continental us , and it is stored under nitrogen at -20°C

特性

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQQKTJAQKSXBU-XUTHUYCTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H65N7O10S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

944.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2543225.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2543226.png)

![2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B2543230.png)

![3-{[2-(Tert-butoxy)ethyl]amino}propanoic acid](/img/structure/B2543233.png)

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2543236.png)

![ethyl 2-(2-(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2543237.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)

![N-(2-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2543242.png)